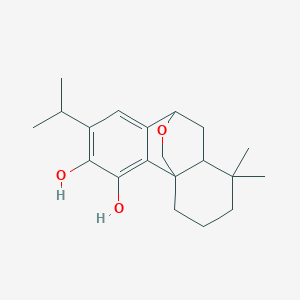
(-)-20-Deoxocarnosol
Overview
Description
Synthesis Analysis
The synthesis of derivatives of deoxysteroids like “(-)-20-Deoxocarnosol” involves complex chemical transformations starting from basic steroid frameworks. For instance, Kamernitskii et al. (1983) describe the synthesis of 20-deoxy compounds through the hydrogenolysis of steroid 20-ketotetrahydropyran ethylene dithioketal with Raney nickel. This method highlights the intricate steps involved in obtaining deoxysteroids, providing a foundation for synthesizing compounds like “(-)-20-Deoxocarnosol” (Kamernitskii et al., 1983).
Molecular Structure Analysis
The molecular structure of steroids, including “(-)-20-Deoxocarnosol”, is crucial for understanding their biological function. The detailed study of 1H and 13C NMR spectra, as performed by Kamernitskii et al. (1983), provides insights into the molecular structure, including the configuration of atoms and the presence of specific functional groups that define the compound's chemical behavior and interaction with biological systems.
Chemical Reactions and Properties
Steroidal compounds undergo a variety of chemical reactions that can modify their structure and, consequently, their biological activities. For example, the transformations of rings A and B in the synthesis process involve steps such as epoxidation and the creation of cyclosteroids, which could be relevant for the synthesis of “(-)-20-Deoxocarnosol” derivatives with specific biological functions (Kamernitskii et al., 1983).
Physical Properties Analysis
The physical properties of “(-)-20-Deoxocarnosol”, such as solubility, melting point, and crystal structure, are important for its application in biological studies and potential therapeutic use. These properties are influenced by the compound's molecular structure and determine how it can be formulated and delivered within a biological system.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for undergoing specific reactions, are critical for the development of “(-)-20-Deoxocarnosol” as a chemical entity. Understanding these properties is essential for manipulating the compound for research and therapeutic purposes.
For more in-depth exploration and specific studies related to “(-)-20-Deoxocarnosol”, the following references are recommended:
Scientific Research Applications
Antioxidant Activity
One of the primary research applications of (-)-20-Deoxocarnosol is its antioxidant capacity. A study on the Chilean medicinal plant Sphacele salviae revealed that compounds like 20-deoxocarnosol displayed significant antioxidant activity, surpassing even vitamin E and BHT under similar conditions (Escuder et al., 2002).
Phytochemistry
(-)-20-Deoxocarnosol has been identified in various plant species and is of interest in phytochemical studies. For instance, it was isolated from Salvia columbariae along with other compounds, contributing to the understanding of the plant's chemical composition (Gutiérrez Luis et al., 1994).
Potential Anticancer Properties
Research has also been conducted on the cytotoxicity of (-)-20-Deoxocarnosol against cancer cell lines. A study involving Salvia deserta found that compounds like 20-deoxocarnosol, along with others, exhibited cytotoxicity against various cancer cell lines, suggesting potential anticancer applications (Zheng et al., 2020).
Antiprotozoal Activity
There is also evidence of antiprotozoal activity associated with (-)-20-Deoxocarnosol. In a study on Plectranthus barbatus, several abietane-type diterpenes including 20-deoxocarnosol were isolated and tested for their antiprotozoal activity. This research highlights its potential utility in combating protozoal infections (Mothana et al., 2014).
properties
IUPAC Name |
11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWKCGUFCXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-20-Deoxocarnosol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities of (-)-20-Deoxocarnosol?
A1: (-)-20-Deoxocarnosol exhibits notable anti-inflammatory and cytotoxic effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages [, ]. This suggests a potential role in modulating acute inflammatory responses. Additionally, (-)-20-Deoxocarnosol has shown cytotoxic activity against certain human cancer cell lines [, ], highlighting its potential as an anti-cancer agent.
Q2: How does (-)-20-Deoxocarnosol exert its anti-inflammatory effects?
A2: While the exact mechanism remains under investigation, studies suggest that (-)-20-Deoxocarnosol may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway. This pathway plays a crucial role in regulating inflammatory responses. One study demonstrated that a closely related compound, carnosol, inhibited the nuclear translocation of NF-κBp65, a key transcription factor in the NF-κB pathway []. This finding implies that (-)-20-Deoxocarnosol might share a similar mechanism, further research is needed to confirm this hypothesis.
Q3: What is known about the structure of (-)-20-Deoxocarnosol?
A3: (-)-20-Deoxocarnosol belongs to the abietane diterpenoid family. While its exact molecular formula and weight require confirmation, its structure has been elucidated through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy [, , ]. Further details on its spectroscopic data can be found in the cited research papers.
Q4: From what natural sources can (-)-20-Deoxocarnosol be isolated?
A4: (-)-20-Deoxocarnosol has been isolated from several plant species, including Plectranthus barbatus [], Salvia pachyphylla [], Sphacele salviae [], Rosmarinus officinalis [], and Salvia deserta []. These plants are known to produce a variety of bioactive compounds, and (-)-20-Deoxocarnosol contributes to their medicinal properties.
Q5: Are there any studies on the structure-activity relationship (SAR) of (-)-20-Deoxocarnosol?
A5: Research on the SAR of (-)-20-Deoxocarnosol and related abietane diterpenoids is ongoing. Studies have investigated the impact of structural modifications on their biological activity. For instance, one study compared the anti-inflammatory and cytotoxic effects of carnosol, carnosic acid, and their derivatives, revealing that even subtle changes in the structure can significantly alter their potency and selectivity []. These findings highlight the importance of SAR studies in optimizing the therapeutic potential of these compounds.
Q6: What analytical techniques are commonly used to characterize and quantify (-)-20-Deoxocarnosol?
A6: Commonly employed analytical techniques for identifying and quantifying (-)-20-Deoxocarnosol include mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). NMR spectroscopy is crucial for structural elucidation. Researchers often compare spectral data obtained with those reported in the literature to confirm the identity and purity of isolated (-)-20-Deoxocarnosol [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



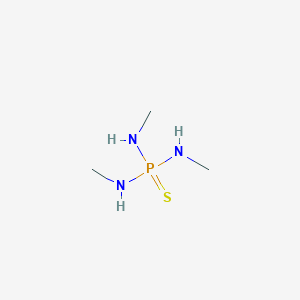
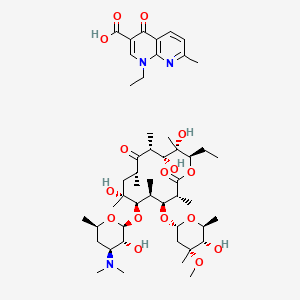
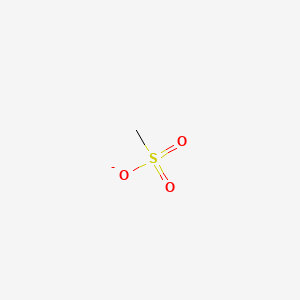
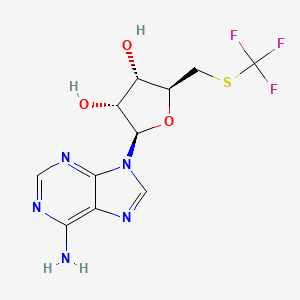
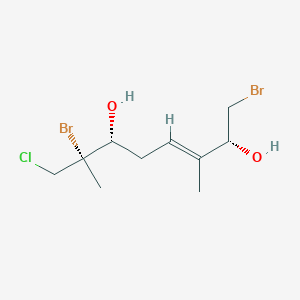
![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)
![N-(2-methylphenyl)-2-[5-[4-(4-morpholinyl)phenyl]-2-tetrazolyl]acetamide](/img/structure/B1217638.png)
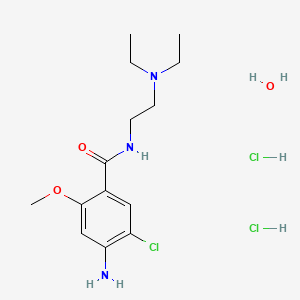
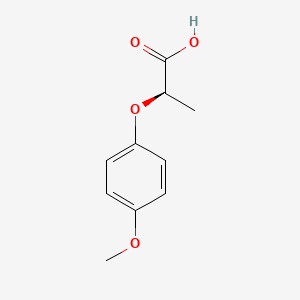

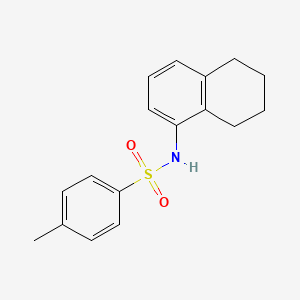
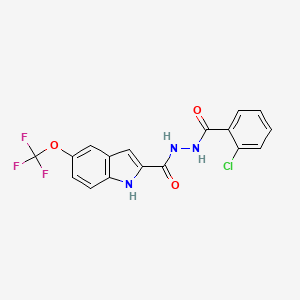
![Imidazo[2,1-a]isoquinoline](/img/structure/B1217647.png)
